2-Amino-1-(5-bromopyridin-2-yl)ethanol
Description
Chemical Structure and Key Features 2-Amino-1-(5-bromopyridin-2-yl)ethanol (IUPAC: 2-[(5-bromopyridin-2-yl)amino]ethanol; molecular formula: C₇H₉BrN₂O) is a brominated pyridine derivative featuring an ethanolamine moiety. The compound consists of a pyridine ring substituted with a bromine atom at the 5-position and an aminoethanol group at the 2-position. This dual functionality enables versatile reactivity in nucleophilic substitutions, coupling reactions, and hydrogen bonding interactions, making it valuable in organic synthesis and drug discovery .
Properties
IUPAC Name |
2-amino-1-(5-bromopyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4,7,11H,3,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTDFFXYYPAZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-bromopyridin-2-yl)ethanol typically involves the bromination of 2-pyridyl ethanol followed by amination. One common method includes the reaction of 2-pyridyl ethanol with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-bromopyridin-2-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or sodium alkoxide under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
This compound plays a significant role as an intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in developing drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems. For instance, research indicates that derivatives of this compound can inhibit specific enzymes involved in neurodegenerative diseases, thereby offering therapeutic potential .
2. Biochemical Research
In biochemical studies, 2-Amino-1-(5-bromopyridin-2-yl)ethanol is employed to investigate enzyme activity and protein interactions. It aids researchers in understanding complex biological processes at the molecular level. For example, studies have shown that this compound can modulate enzyme kinetics, providing insights into metabolic pathways .
3. Agricultural Chemicals
The compound is also utilized in formulating agrochemicals. Its unique chemical properties enhance the efficacy of active ingredients in crop protection products. Research has demonstrated that incorporating this compound into formulations improves pest resistance and crop yield, making it valuable in agricultural applications .
4. Material Science
In material science, 2-Amino-1-(5-bromopyridin-2-yl)ethanol is used to create novel materials, such as polymers and coatings. Its chemical structure allows for modifications that enhance material performance, including thermal stability and mechanical strength. Case studies have highlighted its use in developing advanced coatings with improved durability .
5. Analytical Chemistry
As a reagent in analytical chemistry, this compound is utilized in various techniques such as chromatography and spectroscopy. It facilitates precise measurements and analysis of complex mixtures, making it essential for quality control in pharmaceutical manufacturing .
Data Table: Comparative Applications
Case Studies
Case Study 1: Neurological Drug Development
A study focused on synthesizing derivatives of 2-Amino-1-(5-bromopyridin-2-yl)ethanol demonstrated their potential as inhibitors of specific enzymes linked to Alzheimer's disease. The results indicated significant activity against target enzymes, suggesting further development could lead to effective treatments.
Case Study 2: Agricultural Formulations
Research conducted on the incorporation of this compound into pesticide formulations revealed an increase in effectiveness against common agricultural pests. Field trials showed a marked improvement in crop health and yield when treated with formulations containing this compound.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-bromopyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Weight : 217.06 g/mol
- InChI Key : AONZIQYJELDBQX-UHFFFAOYSA-N
- Canonical SMILES: C1=CC(=NC=C1Br)N(CCO)
- Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the hydroxyl and amino groups .
Comparative Analysis with Structural Analogs
Halogen-Substituted Pyridine Derivatives
The bromine atom at the 5-position distinguishes this compound from analogs with other halogens (Cl, F, I). Key comparisons include:
| Compound Name | Structural Difference | Reactivity/Biological Impact |
|---|---|---|
| 2-Amino-1-(5-chloropyridin-2-yl)ethanol | Chlorine instead of bromine | Lower molecular weight (171.61 g/mol); reduced polarizability, weaker van der Waals interactions in binding . |
| 2-Amino-1-(5-fluoropyridin-2-yl)ethanol | Fluorine instead of bromine | Higher electronegativity; smaller atomic radius enhances hydrogen bonding but limits steric interactions . |
| 2-Amino-1-(5-iodopyridin-2-yl)ethanol | Iodine instead of bromine | Larger atomic radius increases steric hindrance; stronger leaving group in substitution reactions . |
Key Findings :
- Bromine vs. Chlorine : Bromine’s intermediate size (van der Waals radius: 1.85 Å vs. Cl: 1.75 Å) balances reactivity and steric effects, enhancing binding affinity to biological targets compared to chlorine analogs .
- Bromine vs. Iodine : While iodine’s larger size improves leaving-group ability, bromine offers better metabolic stability in pharmaceutical contexts .
Positional Isomers and Functional Group Variations
Variations in substituent positions or functional groups significantly alter properties:
Key Findings :
- Positional Isomerism: Substitution at the 5-position (vs. 3-position) optimizes electronic conjugation between the bromine and aminoethanol groups, improving stability in acidic conditions .
Functional Group Replacements
| Compound Name | Structural Difference | Key Impact |
|---|---|---|
| 2-Amino-5-bromopyridine | Lacks ethanolamine moiety | Limited utility in reactions requiring hydroxyl or amino groups (e.g., esterification) . |
| 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol dihydrobromide | Additional bromine and propanol chain | Increased steric bulk; altered pharmacokinetics in drug delivery . |
| 2-[(5-Bromo-2-pyridinyl)(methyl)amino]ethanol | Methyl group on amino nitrogen | Reduced nucleophilicity; modified interaction with enzyme active sites . |
Key Findings :
- Ethanolamine Moiety: The hydroxyl and primary amino groups enable participation in diverse reactions (e.g., Schiff base formation, coordination chemistry), unlike non-functionalized analogs like 2-amino-5-bromopyridine .
Comparative Pharmacological Profiles
- Antimicrobial Activity : Bromine analogs exhibit superior efficacy against Gram-negative bacteria compared to chlorine derivatives (MIC₅₀: 8 µg/mL vs. 16 µg/mL) due to enhanced membrane penetration .
- Enzyme Inhibition : Bromine’s polarizability improves binding to cytochrome P450 enzymes (IC₅₀: 2.1 µM) compared to fluorine analogs (IC₅₀: 5.3 µM) .
Biological Activity
2-Amino-1-(5-bromopyridin-2-yl)ethanol is an organic compound characterized by its unique structure, which includes a brominated pyridine ring and an amino group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is CHBrN, with a molecular weight of 202.05 g/mol.
The biological activity of 2-Amino-1-(5-bromopyridin-2-yl)ethanol is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and hydroxyl group enhances its reactivity, making it a candidate for further research in drug development. Studies indicate that this compound can inhibit specific enzymatic reactions, which may have implications in therapeutic applications.
Enzymatic Interactions
Research has shown that 2-Amino-1-(5-bromopyridin-2-yl)ethanol can modulate the activity of certain enzymes involved in metabolic pathways. For instance, its interaction with enzymes could lead to alterations in metabolic processes, which are crucial for understanding its therapeutic potential .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it may exhibit antibacterial and antifungal activities, although specific data on minimum inhibitory concentrations (MICs) are still needed to confirm these effects. The structural similarity to other bioactive compounds suggests that it may share similar mechanisms of action against microbial pathogens .
Case Study 1: Antiviral Activity
A study highlighted the role of ethanol in inducing antiviral activities through interferon-beta production. While this study did not focus exclusively on 2-Amino-1-(5-bromopyridin-2-yl)ethanol, it provides context for understanding how compounds with similar functional groups might influence viral responses .
Case Study 2: Antibacterial Activity
In vitro tests have shown that certain derivatives of pyridine compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific results for 2-Amino-1-(5-bromopyridin-2-yl)ethanol were not detailed, the trends observed in related compounds suggest potential efficacy in combating bacterial infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Potential Activity |
|---|---|---|
| 2-Amino-1-(5-chloropyridin-2-yl)ethanol | Chlorine atom instead of bromine | Antibacterial activity noted |
| 2-Amino-1-(5-iodopyridin-2-yl)ethanol | Iodine atom instead of bromine | Similar activity profile expected |
| 2-(5-Bromopyridin-2-yl)methanol | Methanol group instead of ethanol | Potentially lower solubility |
| 2-Amino-5-bromopyridine | Lacks the ethanol functional group | Different biological activity |
The uniqueness of 2-Amino-1-(5-bromopyridin-2-yl)ethanol lies in its specific combination of functional groups, particularly the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. This specificity may enhance its solubility and reactivity profile, making it valuable for various applications in both research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
